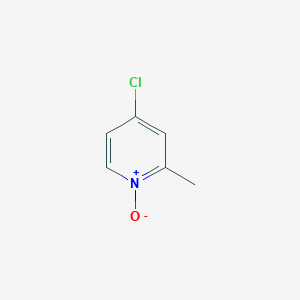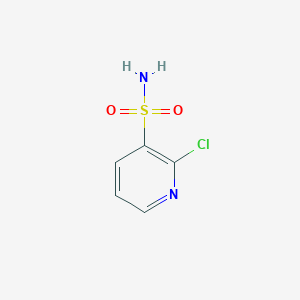
2-Chloro-3-pyridinesulfonamide
Vue d'ensemble
Description
2-Chloropyridine-3-sulfonamide is a chemical compound with the molecular formula C5H5ClN2O2S It is a derivative of pyridine, where a chlorine atom is substituted at the second position and a sulfonamide group is attached at the third position
Applications De Recherche Scientifique
2-Chloropyridine-3-sulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
2-Chloropyridine-3-sulfonamide is a type of sulfonamide, a group of compounds known for their diverse pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides, including 2-Chloropyridine-3-sulfonamide, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, a vital component for bacterial growth and reproduction .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the biochemical pathway for the synthesis of folic acid . Folic acid is essential for the synthesis of nucleic acids in bacteria. Therefore, the inhibition of this pathway can lead to the cessation of bacterial growth and reproduction .
Pharmacokinetics
Sulfonamides, in general, are well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis by 2-Chloropyridine-3-sulfonamide results in the cessation of bacterial growth and reproduction . This makes it potentially useful in the treatment of bacterial infections. The specific effects of 2-chloropyridine-3-sulfonamide on molecular and cellular levels need further investigation .
Action Environment
The action, efficacy, and stability of 2-Chloropyridine-3-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. These factors can include the presence of other drugs, the pH of the environment, and the presence of resistance genes in bacteria
Analyse Biochimique
Biochemical Properties
2-Chloropyridine-3-sulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. This compound interacts with enzymes such as carbonic anhydrase and dihydropteroate synthase. The interaction with carbonic anhydrase involves the binding of 2-Chloropyridine-3-sulfonamide to the active site of the enzyme, leading to inhibition of its activity. This inhibition can affect various physiological processes, including respiration and ion transport. Additionally, 2-Chloropyridine-3-sulfonamide’s interaction with dihydropteroate synthase can disrupt folate synthesis in bacteria, showcasing its potential as an antibacterial agent .
Cellular Effects
2-Chloropyridine-3-sulfonamide has been observed to influence various cellular processes. In cancer cell lines, it has demonstrated the ability to inhibit cell proliferation and induce apoptosis. This effect is mediated through the disruption of cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. Furthermore, 2-Chloropyridine-3-sulfonamide can alter gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 2-Chloropyridine-3-sulfonamide involves its binding interactions with specific biomolecules. The compound binds to the active sites of enzymes, leading to their inhibition. For instance, the binding of 2-Chloropyridine-3-sulfonamide to carbonic anhydrase results in the inhibition of the enzyme’s activity, which can affect various physiological processes. Additionally, 2-Chloropyridine-3-sulfonamide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloropyridine-3-sulfonamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that 2-Chloropyridine-3-sulfonamide can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Chloropyridine-3-sulfonamide vary with different dosages in animal models. At low doses, the compound has been shown to inhibit enzyme activity without causing significant toxicity. At higher doses, 2-Chloropyridine-3-sulfonamide can induce toxic effects, including liver and kidney damage. These adverse effects highlight the importance of careful dosage management in experimental settings .
Metabolic Pathways
2-Chloropyridine-3-sulfonamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various xenobiotics. The compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Chloropyridine-3-sulfonamide is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For instance, the binding of 2-Chloropyridine-3-sulfonamide to plasma proteins can affect its distribution in the bloodstream and its availability to target tissues .
Subcellular Localization
The subcellular localization of 2-Chloropyridine-3-sulfonamide is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, 2-Chloropyridine-3-sulfonamide may localize to the mitochondria, where it can exert its effects on cellular respiration and energy metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloropyridine-3-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with sulfonamide under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction typically occurs at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of 2-chloropyridine-3-sulfonamide often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain a high-quality product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloropyridine-3-sulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of 2-chloropyridine-3-sulfonamide include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and catalysts such as palladium in coupling reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from the reactions of 2-chloropyridine-3-sulfonamide depend on the type of reaction. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds with extended conjugation .
Comparaison Avec Des Composés Similaires
2-Chloropyridine-3-sulfonamide can be compared with other similar compounds, such as:
2-Chloropyridine: This compound lacks the sulfonamide group and has different chemical properties and applications.
3-Chloropyridine-2-sulfonamide: This isomer has the chlorine and sulfonamide groups at different positions, leading to variations in reactivity and biological activity.
4-Chloropyridine-3-sulfonamide:
The uniqueness of 2-chloropyridine-3-sulfonamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
IUPAC Name |
2-chloropyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYJBKABCVQXFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481673 | |
| Record name | 2-chloropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38025-93-3 | |
| Record name | 2-chloropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-pyridine-3-sulfonic acid amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research by [] demonstrates that 2-chloropyridine-3-sulfonamide serves as a versatile precursor for generating pyrido-annulated 1,2,4-thiadiazine-1,1-dioxides. This is attributed to its structure, containing both a reactive sulfonamide group and a chlorine atom amenable to nucleophilic aromatic substitution.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
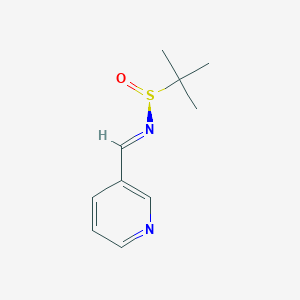
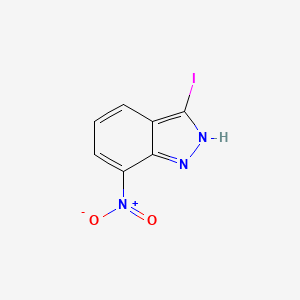
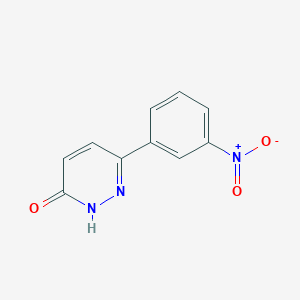
![6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B1314970.png)
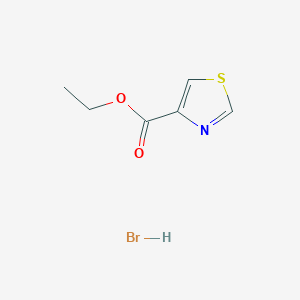
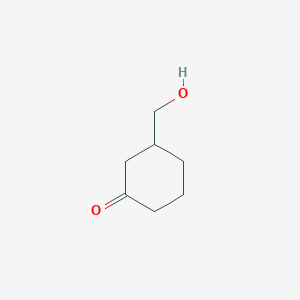

![3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1314978.png)
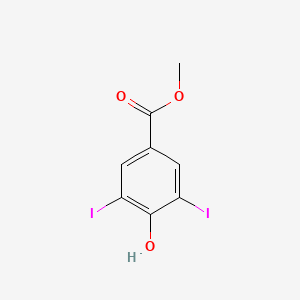
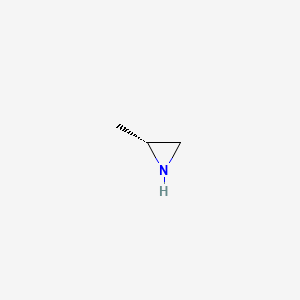
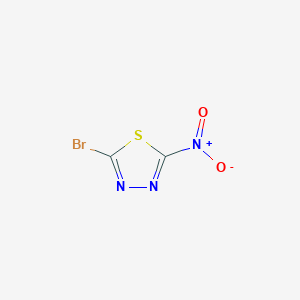
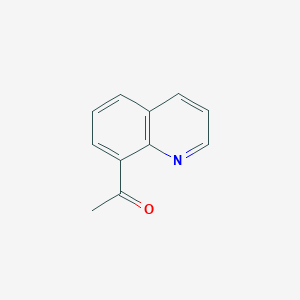
![5-Methylimidazo[1,5-a]pyridine](/img/structure/B1314994.png)
